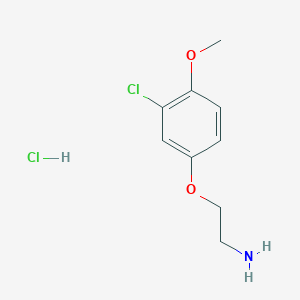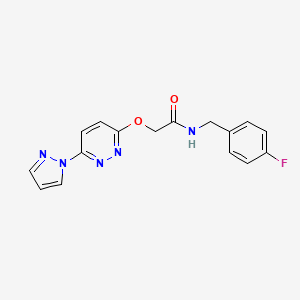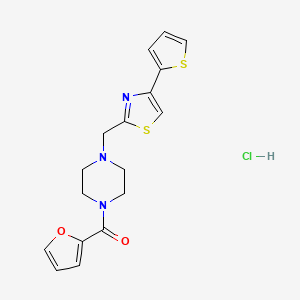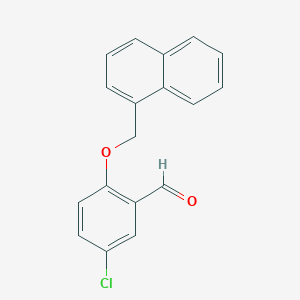
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as inhibitors and anticancer agents. In the context of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, similar compounds have been synthesized and evaluated for their biochemical and antitumor activities. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with some compounds showing significant in vivo activity . Another study reported the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, which exhibited remarkable in vitro antitumor activity, particularly against lung cancer and melanoma cell lines . Additionally, a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds showing higher activity than the standard drug carboplatin . Lastly, novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides were synthesized and showed promising anticancer activity against various human tumor cell lines .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. The presence of a 4-chloro substituent on the benzenesulfonamide moiety, as well as additional substituents on the phenyl ring, can significantly influence the binding affinity and selectivity of these compounds towards their biological targets. For example, the introduction of a phenylthiazol moiety has been shown to enhance the inhibitory activity against kynurenine 3-hydroxylase . Similarly, the incorporation of benzoxazol, benzothiazol, or benzimidazol moieties has been associated with increased antitumor activity . The molecular connectivity indices and lipophilic parameters also play a role in the antimicrobial activity of isatin derivatives . The specific molecular structure of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would likely contribute to its unique biological properties, although the exact structure-activity relationships would need to be determined through further research.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the functional groups present in their structure. The synthesis of these compounds often involves reactions such as nucleophilic aromatic substitution, cyclization, and condensation. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides may involve the reaction of thiazol derivatives with benzenesulfonyl chloride . The formation of 2-benzylthio-4-chlorobenzenesulfonamide derivatives could involve the reaction of cyanamide potassium salts with various amines . The chemical reactivity of these compounds can also affect their biological activity, as seen in the case of compounds that were further dehydrated to form nitriles, which showed significant antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties are determined by the molecular structure of the compounds. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide moiety and thus its solubility in biological fluids. The introduction of bulky or hydrophobic groups can influence the lipophilicity of the compounds, which in turn can affect their ability to cross cell membranes and reach their targets . The specific properties of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would need to be experimentally determined to fully understand its pharmacological potential.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research efforts have concentrated on synthesizing derivatives of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide to evaluate their potential applications. One study detailed the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity, exploring the antitumor activity of some compounds in vitro against the NCI-60 cell line panel, showing remarkable activity against various human tumor cell lines (J. Sławiński et al., 2012). Another study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive activity, and anti-diabetic potential in rats, with some compounds showing significantly excellent activity (M. Rahman et al., 2014).
Anticancer and Antimicrobial Properties
The potential anticancer properties of these derivatives have been a focal point of research. For instance, a study synthesized 2-benzylthio-4-chlorobenzenesulfonamide derivatives, evaluating their in vitro antitumor activity. Notably, one compound exhibited remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (J. Sławiński & Z. Brzozowski, 2006). Another aspect of research has been the antimicrobial activity of quinazolinone–sulfonamide linked hybrid heterocyclic entities, which demonstrated varied degrees of inhibitory actions against bacteria and fungus, showcasing their potential as antimicrobial agents (S. Vanparia et al., 2013).
Pharmacological Applications
Research has also delved into the pharmacological applications of these compounds. A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed them as high-affinity inhibitors of kynurenine 3-hydroxylase, with compounds demonstrating potent inhibitory activity in vitro and potential applications in treating disorders characterized by cognitive deficits (S. Röver et al., 1997).
Chemical Interactions and Properties
Further research explored the interactions between fluorine substituted dihydroquinazoline derivatives and human serum albumin (HSA) using fluorescence and spectroscopy techniques. This study indicated that these derivatives could bind to HSA, induce conformational and secondary structure changes, and quench the intrinsic fluorescence of HSA through a static quenching mechanism. It highlighted the significant role of hydrophobic forces in these interactions (Yi Wang et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-19-5-3-2-4-17(19)21(27)26(13)15-8-11-18(23)20(12-15)25-30(28,29)16-9-6-14(22)7-10-16/h2-12,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMIUCQUBWHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)





![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)


![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)
